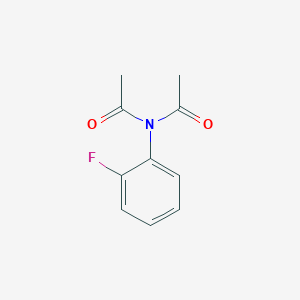

N-Acetyl-N-(2-fluorophenyl)acetamide

Description

N-Acetyl-N-(2-fluorophenyl)acetamide is a member of the N-substituted phenylacetamide family, a class of compounds that has garnered considerable attention for its diverse biological activities. researchgate.net While not as extensively studied as some of its counterparts, this compound serves as a valuable molecular scaffold and an intriguing subject for synthetic and structural chemists. Its journey through the annals of chemical literature reflects the evolving interests and methodologies of the scientific community.

The precise first synthesis and documentation of this compound in chemical literature are not prominently recorded in readily accessible historical archives. However, the synthesis of its parent compound, 2'-Fluoroacetanilide, a synonym for N-(2-fluorophenyl)acetamide, would have paved the way for its N-acetylated derivative. nih.govnist.gov The development of synthetic methods for N-acylation of anilines, a fundamental transformation in organic chemistry, has been a subject of study for over a century. It is plausible that this compound was first prepared as part of broader investigations into the synthesis and properties of fluorinated aromatic compounds or as an intermediate in the synthesis of more complex molecules. Early research on related N-substituted phenylacetamides often focused on their utility as building blocks in organic synthesis. researchgate.net

The contemporary significance of this compound lies primarily in its potential as a precursor and a reference compound in medicinal chemistry and materials science research. The broader class of N-phenylacetamides has been explored for a range of biological activities, including potential antidepressant and anticancer properties. nih.govnih.gov Although specific studies focusing solely on the biological activities of this compound are not abundant, its structural motifs are relevant to these research areas.

Current research trajectories involving compounds of this nature often explore:

Novel Synthetic Methodologies: Developing more efficient and environmentally benign methods for the synthesis of N-acyl anilines.

Medicinal Chemistry: Utilizing the N-phenylacetamide core to design and synthesize new therapeutic agents. The fluorine substituent in this compound is of particular interest, as fluorine incorporation is a common strategy in drug design to modulate metabolic stability and binding affinity.

Structural and Spectroscopic Analysis: Investigating the impact of substituents on the conformational preferences and electronic properties of the molecule, which can inform the design of new materials and catalysts.

Detailed research findings on related N-substituted phenylacetamides have shown that modifications to the phenyl ring and the acetyl group can significantly influence their biological efficacy. For instance, studies on various phenylacetamide derivatives have demonstrated their potential as inhibitors of specific enzymes or as cytotoxic agents against cancer cell lines. nih.gov

The chemical behavior and potential applications of this compound are intrinsically linked to its molecular structure. The molecule consists of an N-acetylated acetamide (B32628) group attached to a 2-fluorophenyl ring.

Key structural features include:

Amide Functionality: The presence of the amide bond is a defining feature, influencing the molecule's polarity, hydrogen bonding capabilities, and conformational flexibility.

Aromatic Ring: The 2-fluorophenyl ring is an electron-rich system that can participate in various aromatic substitution reactions. The position of the fluorine atom ortho to the acetamido group introduces steric and electronic effects that can influence the molecule's reactivity and intermolecular interactions.

Fluorine Substituent: The highly electronegative fluorine atom can engage in hydrogen bonding and other non-covalent interactions, which can be crucial for molecular recognition in biological systems. It also modulates the electronic properties of the phenyl ring.

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 907078. nih.gov Analysis of the crystal structure provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the solid state. This data is invaluable for computational modeling and for understanding the intermolecular forces that govern its physical properties. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to confirm the identity and purity of the compound, providing further insight into its structural features.

Compound Reference Table

| Compound Name | Other Names/Synonyms |

| This compound | |

| 2'-Fluoroacetanilide | N-(2-fluorophenyl)acetamide |

| N-phenylacetamide | Acetanilide (B955) |

Research Findings on Related Compounds

| Research Area | Key Findings on Related Phenylacetamides |

| Antidepressant Agents | Certain 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives have shown significant antidepressant potential in preclinical models. nih.gov |

| Anticancer Agents | Some 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have exhibited cytotoxic effects against prostate cancer cell lines, suggesting potential as anticancer agents. nih.gov |

Structure

3D Structure

Properties

CAS No. |

883555-12-2 |

|---|---|

Molecular Formula |

C10H10FNO2 |

Molecular Weight |

195.19 g/mol |

IUPAC Name |

N-acetyl-N-(2-fluorophenyl)acetamide |

InChI |

InChI=1S/C10H10FNO2/c1-7(13)12(8(2)14)10-6-4-3-5-9(10)11/h3-6H,1-2H3 |

InChI Key |

ATGOKUDTNWOJRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1F)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Acetyl N 2 Fluorophenyl Acetamide and Its Chemically Relevant Analogues

Established Synthetic Routes to N-Acetyl-N-(2-fluorophenyl)acetamide

Traditional methods for synthesizing this compound primarily rely on well-established amidation reactions. These routes are characterized by their reliability and are foundational to organic synthesis.

Amidation Reactions Employing 2-Fluoroaniline (B146934) Precursors

The most direct and common method for the synthesis of this compound is the N-acetylation of its primary amine precursor, 2-fluoroaniline. libretexts.org This nucleophilic acyl substitution reaction typically involves treating 2-fluoroaniline with an acetylating agent.

Common acetylating agents for this transformation include:

Acetyl Chloride: Highly reactive, it readily acylates the amine. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion. ias.ac.in

Acetic Anhydride (B1165640): A widely used and effective reagent for acetylation. youtube.comyoutube.comreddit.com It is less reactive than acetyl chloride, which can sometimes offer better control over the reaction. The byproduct of this reaction is acetic acid. mdpi.com

The fundamental reaction involves the lone pair of electrons on the nitrogen atom of 2-fluoroaniline attacking the electrophilic carbonyl carbon of the acetylating agent. This is followed by the departure of a leaving group (chloride in the case of acetyl chloride, or acetate (B1210297) for acetic anhydride) to form the stable amide product. youtube.com

Role of Activating Agents and Catalysis in N-Acetylation Processes

To enhance the rate and efficiency of N-acetylation, various activating agents and catalysts are employed. These can be broadly categorized into acidic and basic catalysts.

Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and aluminum triflate (Al(OTf)₃) can be used. orientjchem.org Brønsted acids like acetic acid can also serve as catalysts. ijcrt.orgias.ac.in The catalyst activates the acetylating agent (e.g., acetic anhydride) by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the amine. mdpi.comias.ac.in

Base Catalysis: Bases such as pyridine (B92270) or potassium carbonate (K₂CO₃) are frequently used, particularly when acetyl chloride is the acetylating agent. orientjchem.orgderpharmachemica.com Their primary role is to neutralize the acidic byproduct (HCl), preventing the protonation of the unreacted amine and thereby maintaining its nucleophilicity. derpharmachemica.com Phase transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be used in biphasic systems to facilitate the reaction between the amine and the acetylating agent. derpharmachemica.com

The general mechanism for base-assisted acylation involves the amine attacking the acylating agent, followed by deprotonation of the nitrogen by the base to yield the final amide. youtube.com

Optimization of Reaction Conditions for Yield and Purity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include the choice of solvent, temperature, and reaction time.

Solvent: The choice of solvent can significantly influence the reaction rate and outcome. Solvents like dimethylformamide (DMF), acetonitrile (B52724), and ethyl acetate are commonly used. derpharmachemica.com Studies have shown that for N-acetylation of anilines with acetyl chloride using a phase transfer catalyst, DMF often provides the best results. derpharmachemica.com

Temperature: Many N-acetylation reactions can be carried out at room temperature. orientjchem.orgderpharmachemica.com However, in some cases, gentle heating might be required to increase the reaction rate, while in others, cooling in an ice bath is necessary to control the exothermic nature of the reaction, especially when using highly reactive reagents like acetyl chloride. libretexts.org

Catalyst and Base: As discussed, the appropriate choice of catalyst or base is critical. For instance, in the acetylation of anilines with acetyl chloride, the combination of potassium carbonate as a base and TBAB as a phase transfer catalyst in DMF has been shown to be a highly efficient system, leading to high yields in short reaction times. derpharmachemica.com

Table 1: Comparison of Conditions for N-Acetylation of Anilines

| Acetylating Agent | Catalyst/Base | Solvent | Temperature | Typical Reaction Time | Yield |

|---|---|---|---|---|---|

| Acetyl Chloride | K₂CO₃, TBAB | DMF | Room Temp. | 15-30 min | High |

| Acetic Anhydride | Vinegar (Acetic Acid) | Solvent-free | Room Temp. | Varies | High |

| Acetic Anhydride | None | Water | Room Temp. | Varies | Good to Excellent |

| Acetic Acid | Tartaric Acid | Glacial Acetic Acid | 118 °C | 75 min | High |

Innovative and Green Chemistry Approaches in this compound Synthesis

Recent advancements in chemical synthesis have focused on developing more environmentally friendly and efficient methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and lower energy consumption. researchgate.net

Microwave-Assisted and Flow Chemistry Applications for Amide Formation

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction times. scispace.comnih.govajrconline.org For amide formation, microwave-assisted methods can lead to quantitative yields in minutes, compared to hours required for conventional heating. ymerdigital.comacs.org This technique has been successfully applied to the synthesis of anilines and related compounds, often without the need for traditional solvents or catalysts. nih.govymerdigital.comnih.gov For example, the direct reaction of aniline (B41778) with glacial acetic acid under microwave irradiation can produce acetanilide (B955) in 40 to 50 minutes with high yields. ymerdigital.com

Flow Chemistry: Continuous-flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, better process control, and improved space-time yields. nih.govnih.gov For N-acetylation, a continuous-flow process has been developed using acetonitrile as both the acetylating agent and the solvent, with alumina (B75360) (a cheap and non-toxic Lewis acid) as a catalyst. nih.gov This method avoids hazardous reagents like acetyl chloride and acetic anhydride and achieves high conversions with residence times as short as 27 minutes. nih.gov

Catalytic Strategies for Efficient Synthesis of this compound

The development of novel catalytic systems is at the forefront of green amide synthesis. The focus is on using catalysts that are efficient, reusable, and environmentally benign. nih.gov

Heterogeneous Catalysts: Solid catalysts like zeolites, silica, and alumina offer significant advantages as they can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.govrsc.orgdoaj.org Zeolite Hβ, for instance, has been found to be an efficient catalyst for the acylation of amines with acetic acid under microwave irradiation. researchgate.net Similarly, alumina has proven effective as a low-cost, environmentally friendly Lewis acid catalyst in flow chemistry applications for N-acetylation. nih.gov

Solvent-Free and Alternative Reagents: Efforts are being made to eliminate harmful organic solvents and toxic reagents. orientjchem.org Catalyst-free acetylation of amines using acetic anhydride has been achieved under solvent-free conditions. mdpi.com Another innovative approach uses acetonitrile as an acyl donor, which is an industrial byproduct and a milder reagent than acetyl chloride or acetic anhydride. nih.gov Sunlight-driven N-acetylation of anilines using magnesium sulfate (B86663) as a mild Lewis acid catalyst under neat conditions also represents a cost-effective and energy-benign process. rsc.org A photo-induced method using water-soluble diacetyl as both a photosensitizer and acetylating reagent in water offers another green alternative. nih.gov

Table 2: Green and Innovative Approaches to N-Acetylation

| Method | Reagents | Catalyst | Key Advantages |

|---|---|---|---|

| Flow Chemistry | Acetonitrile | Alumina | Fast reaction, avoids hazardous reagents, reusable catalyst. nih.gov |

| Microwave-Assisted | Acetic Acid | None | Rapid, solvent-free, high yield. ymerdigital.com |

| Sunlight-Driven | Acetic Acid | MgSO₄ | Uses renewable energy, mild catalyst, neat conditions. rsc.org |

| Photo-Induced | Diacetyl | None (Diacetyl is photosensitizer) | Aqueous solvent, catalyst-free, mild conditions. nih.gov |

| Heterogeneous Catalysis | Acetic Acid | Zeolite Hβ | Reusable catalyst, environmentally safe. researchgate.net |

Targeted Synthesis of Chemically Modified Analogues of this compound

The targeted synthesis of chemically modified analogues of this compound allows for the systematic investigation of structure-activity relationships. By introducing diverse functional groups at specific positions, chemists can fine-tune the molecule's characteristics.

Strategies for Aromatic Ring Functionalization in this compound Derivatives

The aromatic ring of this compound offers multiple sites for functionalization. The presence of the fluorine atom and the acetamido group influences the regioselectivity of these reactions. The acetamido group, a powerful directing group, primarily directs electrophilic substitution to the ortho and para positions. nist.gov Specifically, in the context of metal-catalyzed C-H functionalization, the amide functionality can chelate to the metal center, directing functionalization to the ortho position.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct arylation and halogenation of anilides. rsc.orgrsc.org For instance, the ortho-arylation of anilides can be achieved using palladium acetate in the presence of an arylating agent and an oxidant. rsc.org Similarly, ortho-halogenation can be accomplished with a palladium catalyst and a suitable halogen source. rsc.org The fluorine atom already present on the ring can also influence the reactivity and regioselectivity of these transformations. chemicalbook.comnih.gov

Directed ortho metalation (DoM) is another robust strategy for the functionalization of the aromatic ring. nist.govrsc.orgnih.gov This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium species. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents. The acetamido group is a potent DMG, facilitating this transformation. nist.gov

Table 1: Representative Strategies for Aromatic Ring Functionalization

| Functionalization Type | Reagents and Conditions | Product | Reference(s) |

| ortho-Arylation | Pd(OAc)₂, Aryl Iodide, Mn(OAc)₂ | 2'-Fluoro-6'-aryl-acetanilide | nih.gov |

| ortho-Halogenation | Pd(OAc)₂, CuX₂ (X = Cl, Br) | 2'-Fluoro-6'-halo-acetanilide | rsc.org |

| ortho-Lithiation and Electrophilic Quench | 1. s-BuLi, TMEDA, THF, -78 °C2. Electrophile (e.g., I₂, Me₃SiCl) | 2'-Fluoro-6'-substituted-acetanilide | nist.govrsc.org |

Modifications at the Amide Nitrogen and Acetyl Moiety

Beyond the aromatic ring, the amide nitrogen and the acetyl moiety of this compound are also amenable to chemical modification, leading to a diverse array of analogues.

Modifications at the Amide Nitrogen:

N-Alkylation of the amide nitrogen introduces a substituent that can significantly alter the molecule's steric and electronic properties. A variety of methods can be employed for this transformation. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. mdpi.com More advanced, milder methods include the use of dimethyl carbonate (DMC) with a bimetallic catalyst or the use of aryl esters catalyzed by triarylboranes. rsc.orgnih.gov A study on the synthesis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide demonstrates a practical approach to N-alkylation of a related fluorinated acetanilide. nih.gov

Modifications at the Acetyl Moiety:

The acetyl group can also be a site for chemical diversification. One key transformation is the conversion of the amide to an imidoyl chloride. For example, treatment of an N-arylacetamide with dichlorotriphenylphosphorane (B105816) can yield the corresponding N-arylacetimidoyl chloride. chemicalbook.com This reactive intermediate can then be subjected to a variety of nucleophilic substitution reactions to introduce new functionalities.

Another approach to modifying the acetyl group involves reactions at the α-carbon. For example, α-halogenation of the acetyl group can provide a handle for further synthetic transformations. The synthesis of 2-chloro-N-(2-fluorophenyl)acetamide is a prime example of this type of modification. sigmaaldrich.com

Table 2: Representative Strategies for Amide and Acetyl Moiety Modification

| Modification Type | Reagents and Conditions | Product | Reference(s) |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkyl-N-(2-fluorophenyl)acetamide | mdpi.com |

| N-Alkylation | Dimethyl carbonate, Cu-Zr bimetallic catalyst | N-Methyl-N-(2-fluorophenyl)acetamide | nih.gov |

| Acetyl to Imidoyl Chloride | Dichlorotriphenylphosphorane, Et₃N, MeCN | N-(2-Fluorophenyl)acetimidoyl chloride | chemicalbook.com |

| α-Halogenation of Acetyl | Chloroacetyl chloride, Amine | 2-Chloro-N-(2-fluorophenyl)acetamide | sigmaaldrich.com |

Mechanistic Investigations of Chemical Reactions Involving N Acetyl N 2 Fluorophenyl Acetamide

Hydrolysis and N-Deacetylation Mechanisms of Amide Bonds in N-Acetyl-N-(2-fluorophenyl)acetamide

The cleavage of the amide bond in this compound, leading to 2-fluoroaniline (B146934) and acetic acid, is a hydrolysis reaction that can be catalyzed by either acid or base. This N-deacetylation is a fundamental reaction of anilides.

Under acidic conditions, the mechanism is generally considered to be A-2, involving a two-molecule transition state. The reaction is initiated by the protonation of the amide's carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of the 2-fluoroaniline leaving group. Studies on various substituted acetanilides in sulfuric acid have shown that in concentrations below 65% (w/w), the reaction follows the A-2 mechanism. rsc.org For acetanilides with electron-donating substituents, sulfonation can occur at higher acid concentrations. rsc.org

Base-catalyzed hydrolysis of acetanilides typically follows a BAC2 mechanism. The reaction begins with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This is generally the rate-determining step and results in the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the 2-fluoroanilino group as the leaving group, which subsequently abstracts a proton from the solvent to form 2-fluoroaniline. The rate of this reaction is influenced by substituents on the aromatic ring. A study on the alkaline hydrolysis of various para-substituted acetanilides demonstrated that the reaction follows second-order kinetics. researchgate.net The reaction rate correlates well with the electrophilicity of the carbonyl carbon. researchgate.net

Enzymatic hydrolysis of anilides is also a significant area of study. For instance, aryl acylamidases catalyze the hydrolysis of compounds like p-nitroacetanilide through a three-step mechanism involving substrate binding, acylation of an active-site serine, and subsequent deacylation. nih.gov While specific studies on this compound may be limited, the principles derived from other acetanilides are applicable. Butyrylcholinesterase has also been shown to catalyze the hydrolysis of various acetanilides, with acylation being the rate-determining step. nih.gov

Table 1: General Mechanisms for Acetanilide (B955) Hydrolysis

| Catalyst | Mechanism | Key Steps |

|---|---|---|

| Acid | A-2 | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of a tetrahedral intermediate. 4. Elimination of the amine. |

Electrophilic and Nucleophilic Substitution Reactions on the Fluorophenyl Moiety

The fluorophenyl group of this compound can undergo substitution reactions, with the outcome directed by the existing substituents.

Electrophilic Aromatic Substitution: The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate. However, the bulky nature of the acetamido group can sterically hinder substitution at the ortho position. The fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring inductively. However, like other halogens, it is also an ortho-, para-director because of the resonance contribution of its lone pairs. In this compound, the directing effects of the acetamido group and the fluorine atom are cooperative, both favoring substitution at the positions ortho and para to the acetamido group (and meta and para to the fluorine). The primary sites for electrophilic attack would be C4 and C6.

Nucleophilic Aromatic Substitution: Nucleophilic substitution on an unactivated aromatic ring is generally difficult. The C-F bond is the strongest carbon-halogen bond, making fluoride (B91410) a poor leaving group. However, nucleophilic aromatic substitution can occur if the ring is activated by strongly electron-withdrawing groups, typically positioned ortho or para to the leaving group. In this compound, the acetamido group is electron-donating by resonance, which does not favor nucleophilic aromatic substitution. Therefore, direct displacement of the fluorine atom by a nucleophile is unlikely under standard conditions.

Intramolecular Interactions and Conformational Dynamics of this compound

The three-dimensional structure and conformational flexibility of this compound are influenced by several factors, including the planarity of the amide bond and potential intramolecular interactions. A key feature in molecules containing both an N-H bond and a fluorine atom on an aromatic ring is the potential for an intramolecular hydrogen bond (N-H···F).

Studies on related fluoro-substituted benzanilides have provided strong evidence for the existence of such weak hydrogen bonds. ias.ac.in These interactions can be detected and characterized using NMR spectroscopy and DFT calculations. ias.ac.in The presence of an N-H···F hydrogen bond can influence the conformational preference of the molecule, potentially favoring a more planar arrangement where the N-H proton and the fluorine atom are in close proximity. This can restrict the rotation around the N-C(aryl) bond.

The amide bond itself exhibits rotational restriction due to its partial double-bond character, leading to the possibility of cis and trans isomers (also referred to as E/Z rotamers). For tertiary amides, this rotational barrier is significant enough to allow for the observation of distinct conformers by NMR spectroscopy at room temperature. nih.gov In the case of this compound, which is a secondary amide, the trans conformation is generally favored due to lower steric hindrance. However, the equilibrium between conformers and the dynamics of their interconversion are important aspects of its molecular behavior.

X-ray crystallography of a related compound, N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, reveals that the amide group is nearly planar and is significantly twisted with respect to the fluorobenzene (B45895) ring, with a dihedral angle of 87.30 (5)°. iucr.orgiucr.org This significant twist in the N-substituted analogue suggests that steric factors can overcome the electronic preference for planarity. For the secondary amide this compound, the steric hindrance is less, but a twist between the phenyl ring and the acetamido group is still expected.

Table 2: Key Conformational Features of this compound and Related Compounds

| Feature | Description | Consequence | Supporting Evidence |

|---|---|---|---|

| Amide Bond | Partial double-bond character restricts rotation. | Leads to planar amide group and potential for cis/trans isomers. | General amide chemistry, NMR studies on related amides. nih.gov |

| Intramolecular H-Bond | Potential for a weak N-H···F hydrogen bond. | Influences conformational preference, may favor planarity. | NMR and DFT studies on fluoro-substituted benzanilides. ias.ac.in |

Metal-Mediated and Organocatalytic Transformations of this compound

While specific catalytic transformations of this compound are not extensively documented, the reactivity of the anilide and fluorophenyl moieties suggests potential for various metal-mediated and organocatalytic reactions.

Metal-Mediated Reactions: The amide group can act as a directing group in metal-catalyzed C-H activation/functionalization reactions. Palladium-catalyzed C-H amination of anilides has been developed, offering a route to introduce new nitrogen-containing groups onto the aromatic ring, typically at the ortho position to the acetamido group. geneseo.edu Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used to form C-N bonds. While these are typically used to synthesize anilides from aryl halides, related catalytic systems could potentially be used to further functionalize the this compound molecule. Iron, being an inexpensive and non-toxic metal, has also emerged as a catalyst for cross-coupling reactions, including those involving alkyl Grignards with aryl electrophiles. nih.govprinceton.edu Nickel-catalyzed cross-coupling reactions are also known to activate C-F bonds under certain conditions, providing a potential route for the transformation of the fluorophenyl group. nih.gov

Organocatalytic Transformations: Organocatalysis, which uses small organic molecules to accelerate reactions, has become a major pillar of asymmetric synthesis. beilstein-journals.orgnih.gov Enamine and iminium ion catalysis, often employing proline derivatives or other chiral secondary amines, are common strategies for the functionalization of aldehydes and ketones. While not directly applicable to the amide itself, these methods could be used in multi-step syntheses involving derivatives of this compound. Hydrogen-bond-donating catalysts, such as thioureas, could potentially interact with the carbonyl oxygen of the amide, activating it towards nucleophilic attack.

Reaction Kinetics and Thermodynamics of this compound Transformations

The rates and energy changes associated with the reactions of this compound are crucial for understanding its chemical behavior.

Reaction Kinetics: The kinetics of the hydrolysis of acetanilides have been studied under both acidic and basic conditions. For the acid-catalyzed hydrolysis of para-substituted acetanilides, the reaction rates correlate well with Hammett σ constants, indicating that the electronic effects of the substituents play a significant role. rsc.org Electron-withdrawing groups generally accelerate the reaction. The hydrolysis is typically first-order with respect to the acetanilide. In the case of alkaline hydrolysis, the reaction is also sensitive to the electronic nature of the substituents. A study on a series of para-substituted acetanilides found that the reaction follows second-order kinetics, and the rate constants correlate with theoretically calculated reactivity indices such as the Parr electrophilicity index. researchgate.net The hydrolysis of acetanilide is generally slow; in a neutral aqueous solution (pH 4-9) at 50 °C, less than 10% hydrolysis occurs over 5 days. oecd.org

Table 3: Kinetic Data for the Alkaline Hydrolysis of Selected para-Substituted Acetanilides at 25°C

| Substituent (R) | Rate Constant (k) x 10⁵ [L mol⁻¹ s⁻¹] |

|---|---|

| -NH₂ | 1.15 |

| -OCH₃ | 3.11 |

| -CH₃ | 4.02 |

| -H | 6.55 |

| -CHO | 127 |

| -COCH₃ | 148 |

| -NO₂ | 711 |

Data sourced from a study on the alkaline hydrolysis of acetanilides, illustrating the effect of para-substituents on the reaction rate. researchgate.net

Comprehensive Spectroscopic and Diffraction Techniques for Structural Elucidation of N Acetyl N 2 Fluorophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of N-Acetyl-N-(2-fluorophenyl)acetamide. Through a suite of one- and two-dimensional experiments, it is possible to map the complete atomic connectivity and infer stereochemical relationships.

A comprehensive NMR analysis involves probing the ¹H, ¹³C, and ¹⁹F nuclei, each providing a unique piece of the structural puzzle.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the arrangement of hydrogen atoms. Due to restricted rotation around the N-C(aryl) and N-C(O) bonds, the two acetyl groups are anticipated to be magnetically non-equivalent at room temperature, giving rise to two distinct singlets in the aliphatic region (likely around 2.0-2.3 ppm). The four protons on the fluorophenyl ring would appear in the aromatic region (approximately 7.0-8.0 ppm), exhibiting complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments. For this compound, ten distinct signals are expected. The chemical shifts can be predicted by considering the values for the analogous compound, N-acetyl-N-phenylacetamide (Diacetanilide), and factoring in the effects of the ortho-fluoro substituent. nih.govrsc.org The carbon directly bonded to the fluorine atom (C2) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), while adjacent carbons will show smaller two- and three-bond couplings (²JCF, ³JCF). oregonstate.edu

Table 1: Predicted ¹³C NMR Chemical Shifts and Couplings for this compound Predicted values are based on data for analogous compounds and established substituent effects. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

| Carbonyl (C=O) | ~170-172 | Small (⁴JCF) or unresolved |

| Methyl (CH₃) | ~22-25 | None |

| C1 (N-bearing) | ~135-140 | ²JCF (doublet) |

| C2 (F-bearing) | ~155-160 | ¹JCF (large doublet, ~240-250 Hz) |

| C3 | ~115-120 | ²JCF (doublet) |

| C4 | ~130-135 | ³JCF (doublet) |

| C5 | ~125-128 | ⁴JCF (small doublet or unresolved) |

| C6 | ~128-132 | ³JCF (doublet) |

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a simple yet informative experiment for fluorinated compounds. For this molecule, a single resonance is expected. Its chemical shift provides information about the electronic environment of the fluorine atom, and its multiplicity would be a complex multiplet due to couplings with the ortho-, meta-, and para-protons on the aromatic ring (³JHF, ⁴JHF, and ⁵JHF, respectively).

The structure of this compound is not static. Like other tertiary amides, it exhibits restricted rotation (a high energy barrier) around the C(O)-N bonds due to the partial double-bond character arising from p-π conjugation. astr.ronanalysis.com Furthermore, significant steric hindrance between the ortho-fluorine and the two acetyl groups restricts rotation around the N-C(aryl) bond.

This dual restricted rotation has two major consequences:

Non-equivalence of Acetyl Groups: As mentioned, the two acetyl groups exist in different chemical environments, leading to separate signals in both ¹H and ¹³C NMR spectra at room temperature. astr.ro

Atropisomerism: The barrier to rotation around the N-C(aryl) bond may be high enough to allow for the isolation of stable rotational isomers (atropisomers) at room temperature, rendering the molecule chiral.

Dynamic NMR (DNMR) studies, specifically Variable-Temperature (VT) NMR, would be instrumental in quantifying these dynamic processes. montana.edu By monitoring the ¹H NMR spectrum at increasing temperatures, one could observe the coalescence of the two acetyl singlets. The temperature at which the two signals merge into a single broad peak can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's flexibility. montana.edunih.govcolostate.edu

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the most diagnostic feature is the tertiary amide (diacylamine) group.

Unlike secondary amides which show a single "Amide I" band, molecules with a -CO-N-CO- moiety typically exhibit two strong carbonyl (C=O) stretching absorptions in the IR spectrum. rsc.orgrsc.org This splitting arises from the symmetric and asymmetric coupled vibrations of the two carbonyl oscillators. The presence of two distinct bands in the 1680-1750 cm⁻¹ region would be strong evidence for the diacylamine structure. Other key vibrational modes include C-N stretching, aromatic C=C stretching, and C-F stretching.

Table 2: Predicted Key Vibrational Frequencies for this compound Frequency ranges are estimates based on typical values for diacylamines and aromatic compounds.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| Asymmetric C=O Stretch | Diacylamine (-CO-N-CO-) | 1710 - 1750 | Strong |

| Symmetric C=O Stretch | Diacylamine (-CO-N-CO-) | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium-Variable |

| C-N Stretch | Aryl-N, Acyl-N | 1250 - 1350 | Medium-Strong |

| C-F Stretch | Aryl-F | 1100 - 1250 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information on the molecular weight and structural components of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of a newly synthesized compound. By measuring the mass with very high precision (typically to four or more decimal places), it is possible to determine the exact elemental composition. For this compound, the molecular formula is C₁₀H₁₀FNO₂. HRMS would be used to verify the experimental mass against the calculated exact mass of 195.0696. cymitquimica.com

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (in this case, the molecular ion [M+H]⁺ or M⁺·) and analyzing the resulting product ions. This allows for the construction of a fragmentation pathway, which acts as a fingerprint for the molecule's structure.

For this compound, the fragmentation is expected to be initiated by cleavages at the relatively weak N-acyl bonds. Key fragmentation steps would likely include:

Loss of ketene (B1206846) (CH₂=C=O): A very common fragmentation for acetylated compounds, leading to an ion at m/z 153. This corresponds to the protonated secondary amide, N-(2-fluorophenyl)acetamide.

Loss of an acetyl radical (·CH₃CO): This would result in a fragment ion at m/z 152.

Formation of the 2-fluoroanilinium ion: Subsequent loss of a second ketene molecule from the m/z 153 fragment would yield the 2-fluoroanilinium ion at m/z 112.

Formation of the acetyl cation: Cleavage can also produce the stable acetyl cation (CH₃CO⁺) at m/z 43.

Analyzing these characteristic fragments allows for the confident identification of the N-acetyl and N-(2-fluorophenyl) moieties within the molecule.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 195 | [C₁₀H₁₀FNO₂]⁺· | Molecular Ion (M⁺·) |

| 153 | [C₈H₈FNO]⁺· | M⁺· - CH₂CO (Loss of ketene) |

| 152 | [C₈H₇FNO]⁺ | M⁺· - ·CH₃CO (Loss of acetyl radical) |

| 111 | [C₆H₅FN]⁺· | [m/z 153] - CH₂CO (Loss of ketene) |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

X-ray Diffraction and Crystal Structure Analysis of N-(2-fluorophenyl)acetamide

The crystal structure of N-(2-fluorophenyl)acetamide has been determined and the data deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 907078. nih.gov The analysis reveals that the compound crystallizes in a specific arrangement dictated by various intramolecular and intermolecular forces. The crystallographic data provides the fundamental framework for understanding the molecule's conformation and its interactions in the solid state.

Interactive Table 1: Crystallographic Data for N-(2-fluorophenyl)acetamide

| Parameter | Value |

| CCDC Number | 907078 |

| Empirical Formula | C₈H₈FNO |

| Formula Weight | 153.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.0441 (2) |

| b (Å) | 18.2374 (7) |

| c (Å) | 8.8653 (3) |

| α (°) | 90 |

| β (°) | 99.843 (1) |

| γ (°) | 90 |

| Volume (ų) | 803.53 (5) |

| Z | 4 |

This data corresponds to the crystal structure of N-(2-fluorophenyl)acetamide, as no data is available for this compound.

Elucidation of Molecular Conformation and Intermolecular Interactions in the Solid State

The crystal structure of N-(2-fluorophenyl)acetamide reveals a largely planar conformation of the acetamido group. The arrangement of the molecule is influenced by both intramolecular and intermolecular forces. The phenyl ring and the adjacent amide group adopt a specific orientation relative to each other, which is defined by the torsion angles.

Interactive Table 2: Key Intermolecular Interactions in Related Fluoro-Substituted Acetanilides

| Compound | Interaction Type | Description |

| 2-Chloro-N-(4-fluorophenyl)acetamide | N—H···O Hydrogen Bond | Forms infinite molecular chains along the c-axis. researchgate.net |

| 2-Chloro-N-(3-fluorophenyl)acetamide | N—H···O Hydrogen Bond | Links molecules into amide C(4) chains. nih.govresearchgate.net |

| 2-azido-N-(4-fluorophenyl)acetamide | N—H···O, C—F···π, C=O···π | Hydrogen-bonded chains are connected by various π-interactions. nih.gov |

Polymorphism and Crystal Engineering Studies for N-(2-fluorophenyl)acetamide (if applicable)

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. While polymorphism is a known phenomenon in the acetanilide (B955) class of compounds, dedicated studies on the polymorphism of N-(2-fluorophenyl)acetamide are not reported in the surveyed literature.

Research on related compounds, however, highlights the potential for polymorphism. For example, N-(4-Bromophenyl)acetamide has been shown to exist in at least two different polymorphic forms, one crystallizing in the orthorhombic space group Pna2₁ and a newer polymorph in the monoclinic space group P2₁/c. This demonstrates that subtle changes in crystallization conditions can lead to different packing arrangements in structurally similar molecules. The study of polymorphism is a key aspect of crystal engineering, where the goal is to design and control the formation of crystal structures with desired properties by understanding and utilizing intermolecular interactions. To date, no such crystal engineering studies have been specifically published for N-(2-fluorophenyl)acetamide.

Computational Chemistry and Theoretical Characterization of N Acetyl N 2 Fluorophenyl Acetamide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It provides a computationally efficient alternative to traditional wave-function-based methods for obtaining information about molecular geometries, energies, and other electronic properties. nih.govnih.gov For N-Acetyl-N-(2-fluorophenyl)acetamide, DFT calculations are instrumental in understanding its fundamental electronic characteristics and predicting its reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost orbital without electrons, acts as an electron acceptor. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital. nih.gov In the case of this compound, the presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to influence the energies of the frontier orbitals. rsc.org DFT calculations can precisely quantify these energies. The analysis involves mapping the electron density distribution of the HOMO and LUMO across the molecule to identify the regions most susceptible to electrophilic and nucleophilic attack. nih.gov For this molecule, the HOMO is likely concentrated on the electron-rich phenyl ring and the amide nitrogen, while the LUMO may be distributed over the carbonyl group and the aromatic ring.

Table 1: Predicted Frontier Orbital Properties of this compound

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.85 | Electron-donating capability, region for electrophilic attack. |

| ELUMO | -1.20 | Electron-accepting capability, region for nucleophilic attack. |

| Energy Gap (ΔE) | 5.65 | Indicates high kinetic stability and relatively low chemical reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other species. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is crucial for identifying sites susceptible to electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding. researchgate.netresearchgate.net

The color-coding on an MEP map typically ranges from red (most negative potential) to blue (most positive potential). researchgate.net For this compound, the most negative potential (red/yellow regions) is expected to be located around the highly electronegative oxygen atom of the carbonyl group and the fluorine atom. These sites are the most likely to attract electrophiles or act as hydrogen bond acceptors. Conversely, the most positive potential (blue regions) would be found around the hydrogen atoms, particularly the amide (N-H) proton, making these sites susceptible to nucleophilic attack. nih.gov

Table 2: MEP Surface Color-Potential Correlation for this compound

| Color Region | Potential Range (a.u.) | Associated Atom/Group | Interaction Type |

|---|---|---|---|

| Red | -0.04 to -0.03 | Carbonyl Oxygen (C=O) | Preferred site for electrophilic attack. researchgate.net |

| Yellow | -0.02 to -0.01 | Fluorine (F) | Site for electrophilic interaction. |

| Green | ~0.00 | Aromatic Ring Carbons | Neutral potential. |

| Blue | +0.03 to +0.04 | Amide Hydrogen (N-H) | Preferred site for nucleophilic attack. researchgate.net |

DFT calculations are highly effective for predicting spectroscopic properties, including vibrational frequencies that correspond to infrared (IR) and Raman spectra. mdpi.com By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. nih.gov This predicted spectrum is invaluable for interpreting experimental data, allowing for the assignment of specific absorption bands to the vibrational modes of the molecule's functional groups. nih.govresearchgate.net

For this compound, key vibrational modes would include the C=O stretching of the acetyl group, N-H bending, C-N stretching, aromatic C-C stretching, and the characteristic C-F stretching. It is a known phenomenon that calculated harmonic frequencies are often slightly higher than the anharmonic frequencies observed in experiments. Therefore, scaling factors are commonly applied to the computed values to improve their agreement with experimental data.

Table 3: Predicted vs. Expected Experimental Vibrational Frequencies (cm-1) for this compound

| Vibrational Mode | Predicted Harmonic Frequency (DFT) | Expected Anharmonic Frequency (Experimental) | Assignment |

|---|---|---|---|

| N-H Stretch | 3450 | ~3300 | Amide N-H bond vibration. |

| C-H Stretch (Aromatic) | 3100 | ~3050 | Phenyl ring C-H bond vibrations. |

| C=O Stretch | 1720 | ~1680 | Carbonyl group vibration. |

| C-N Stretch | 1380 | ~1350 | Amide C-N bond vibration. |

| C-F Stretch | 1250 | ~1220 | Carbon-Fluorine bond vibration. |

Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are governed by its three-dimensional structure and the different shapes, or conformations, it can adopt. chemistrysteps.com Conformational analysis is the study of these different arrangements and their relative energies. libretexts.orgunicamp.br Molecular mechanics and molecular dynamics (MD) simulations are powerful computational methods used to explore the conformational landscape of a molecule. nih.gov

For this compound, key rotational bonds include the N-C(aryl) bond and the N-C(acetyl) bond. Rotation around these bonds can lead to different spatial arrangements of the phenyl ring relative to the acetyl group. The presence of the fluorine atom in the ortho position introduces significant steric hindrance, which will likely limit the range of stable conformations compared to its non-fluorinated analogue, acetanilide (B955). researchgate.net MD simulations can map the potential energy surface as a function of these dihedral angles, identifying low-energy, stable conformers and the energy barriers between them. nih.gov This provides insight into the molecule's flexibility and the predominant shapes it will assume in solution. nih.gov

Quantitative Structure-Property Relationships (QSPR) and Cheminformatics for Chemical Behavior Prediction

Quantitative Structure-Property Relationship (QSPR) is a cheminformatics approach that aims to build predictive models correlating the chemical structure of molecules with their physical, chemical, or biological properties. nih.govrsc.org The fundamental principle is that the structure of a molecule, encoded by molecular descriptors, dictates its properties. nih.govyoutube.com These descriptors can be derived from the molecular structure and can be constitutional, topological, geometric, or electronic.

QSPR models can be specifically developed to predict the chemical reactivity and selectivity of this compound. researchgate.net This involves using a set of calculated molecular descriptors as independent variables to predict a specific reactivity outcome. Electronic descriptors derived from DFT calculations, such as HOMO and LUMO energies, the HOMO-LUMO gap, and parameters from the MEP map, are particularly powerful predictors of reactivity. researchgate.net

For instance, a QSPR model could be trained on a dataset of similar acetanilide compounds with known reaction rates. By calculating the same set of descriptors for this compound, its reactivity could be predicted without performing the actual experiment. Global reactivity descriptors like electronegativity, chemical hardness, and electrophilicity index, all of which can be calculated from HOMO and LUMO energies, provide a quantitative basis for these predictions, offering insights into whether the molecule will act as an electrophile or nucleophile in a given reaction. nih.gov

N Acetyl N 2 Fluorophenyl Acetamide As a Versatile Building Block in Organic Synthesis

Role of N-Acetyl-N-(2-fluorophenyl)acetamide in the Synthesis of Complex Organic Architectures

The utility of acetamide (B32628) moieties as foundational components in the synthesis of more complex molecules is well-established. Acetamide-containing structures are integral to numerous pharmaceuticals and bioactive compounds. While specific literature detailing the extensive use of this compound in the total synthesis of complex natural products is limited, the general reactivity of related N-arylacetamides provides a basis for its potential applications. The N-acetyl groups can be hydrolyzed to reveal the parent amine, which can then participate in a wide array of subsequent reactions, including amide bond formations, C-N cross-coupling reactions, and cyclization cascades.

The phenyl ring, activated by the fluorine substituent, can undergo various electrophilic and nucleophilic aromatic substitution reactions. This allows for the introduction of additional functional groups, thereby increasing molecular complexity. The strategic placement of the fluorine atom can direct ortho-lithiation reactions, enabling the regioselective introduction of substituents that can be further elaborated into complex side chains or fused ring systems.

Utilization in Heterocyclic Compound Synthesis

N-arylacetamides and related structures are valuable precursors for the synthesis of a wide range of N-heterocyclic compounds. These heterocyclic systems form the core of many pharmaceutically active molecules. For instance, N-aryl-2-cyanoacetamides are recognized synthons for creating biologically active heterocycles like thiazoles, pyridines, and chromenes. While direct examples employing this compound are not extensively documented, its structure suggests potential pathways for heterocyclic synthesis.

One plausible strategy involves the selective hydrolysis of one of the N-acetyl groups, followed by intramolecular cyclization or condensation reactions. The resulting N-(2-fluorophenyl)acetamide could then react with various reagents to form fused heterocyclic systems. For example, condensation with α-halocarbonyl compounds could lead to the formation of thiazole or imidazole rings. The inherent functionality within the molecule provides multiple reaction sites that can be exploited to construct diverse heterocyclic scaffolds.

| Heterocyclic System | Potential Synthetic Precursor |

| Thiazoles | N-aryl-2-cyanoacetamides |

| Pyridines | N-aryl-2-cyanoacetamides |

| Chromenes | N-aryl-2-cyanoacetamides |

| Imidazoles | N-(2-fluorophenyl)acetamide |

Applications in Multicomponent Reactions (MCRs) for Chemical Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly valued for its efficiency and ability to generate large libraries of structurally diverse compounds for drug discovery and material science.

The application of acetamide derivatives in MCRs has been explored, although specific examples involving this compound are not prominent in the literature. However, its functional groups suggest potential utility in established MCRs. For instance, after deacetylation to the corresponding aniline (B41778), it could serve as the amine component in Passerini or Ugi reactions. These reactions are fundamental in creating peptide-like scaffolds and other complex acyclic and heterocyclic structures, highlighting a potential, yet underexplored, avenue for the application of this building block.

Derivatization Strategies for this compound as Research Reagents or Analytical Standards

The development of specific research reagents and analytical standards is crucial for advancing chemical and biological research. This compound can be systematically modified to generate a series of derivatives for these purposes. Such derivatives are valuable for structure-activity relationship (SAR) studies, as probes for biological systems, or as certified reference materials for analytical testing.

Derivatization can be achieved through several key strategies:

Modification of the Phenyl Ring: The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr) reactions, or other functional groups can be introduced onto the ring using electrophilic substitution reactions.

Transformation of the Acetyl Groups: The N-acetyl groups can be hydrolyzed or transformed into other functional groups. For example, reduction could yield the corresponding N,N-diethyl derivative, while reaction with Lawesson's reagent could produce thioacetamide analogs.

Coupling Reactions: The molecule can be coupled with other fragments using modern cross-coupling methodologies, such as Suzuki, Heck, or Buchwald-Hartwig reactions, to create larger, more complex structures.

Analytical Methodologies for Research Scale Characterization and Quantification of N Acetyl N 2 Fluorophenyl Acetamide

Chromatographic Techniques for Purity Assessment and Separationsigmaaldrich.comnih.gov

Chromatography is a cornerstone for the separation and purity assessment of organic compounds. For N-Acetyl-N-(2-fluorophenyl)acetamide, both high-performance liquid chromatography and gas chromatography-mass spectrometry serve critical, yet distinct, roles.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. The development of a robust HPLC method is fundamental for separating the target compound from impurities, which may include unreacted starting materials, by-products, or degradation products.

A typical approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity. nih.gov A C18 column is frequently employed due to its versatility in retaining a wide range of organic molecules. nih.gov The mobile phase often consists of a mixture of an aqueous component (like water with a formic acid modifier to improve peak shape) and an organic solvent (such as methanol (B129727) or acetonitrile). nih.govnih.gov Isocratic elution, where the mobile phase composition remains constant, can be used for simple separations, while gradient elution, with a changing solvent composition, is employed for more complex mixtures. nih.gov Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. The method's linearity, accuracy, and precision are validated to ensure reliable quantification. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile (B52724):Water (60:40 v/v) with 0.1% Formic Acid | Eluent to carry the sample through the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 240 nm | Quantifies the compound based on light absorbance. |

| Injection Volume | 10 µL | Amount of sample introduced into the system. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

This table represents a typical starting point for method development and may require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile organic compounds. youtube.com In the context of this compound, GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or volatile starting materials like 2-fluoroaniline (B146934). nih.govresearchgate.net The compound itself is sufficiently volatile to be analyzed by GC-MS. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. rjptonline.org The column separates the components based on their boiling points and interactions with the stationary phase. rjptonline.org As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. nih.govnist.gov This allows for the definitive identification of impurities, even at trace levels. nih.gov

Table 2: Representative GC-MS Parameters for Analyzing Volatile Species in this compound Samples

| Parameter | Condition | Purpose |

|---|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | Stationary phase for separating volatile compounds. |

| Carrier Gas | Helium at 1.0 mL/min | Mobile phase to transport the sample through the column. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Separates compounds based on boiling point. |

| MS Detector | Electron Ionization (EI) at 70 eV | Ionizes molecules for mass analysis. |

| Mass Range | 40-450 amu | Range of mass-to-charge ratios scanned. |

This table provides a general set of conditions that would be optimized for a specific analysis.

Spectrophotometric Approaches for Quantitative Analysis in Chemical Studies (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of aromatic compounds like this compound. nih.govresearchgate.net The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

The presence of the aromatic ring and the acetamido group in the molecule results in characteristic absorption of UV light. acs.org To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). sphinxsai.com The λmax for acetanilide (B955) derivatives is typically found in the UV region, and its exact value can be influenced by the solvent used. researchgate.netnist.gov The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. While less selective than chromatographic methods, UV-Vis is highly suitable for routine assays where the sample matrix is well-defined and free of interfering substances. mdpi.com

Table 3: Example Data for a UV-Vis Spectrophotometric Calibration Curve

| Concentration (µg/mL) | Absorbance at λmax (e.g., 240 nm) |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.458 |

| 8.0 | 0.610 |

This table contains hypothetical data to illustrate the linear relationship between concentration and absorbance.

Advanced Techniques for In-Situ Monitoring of Reactions Involving this compound

The ability to monitor chemical reactions in real-time, or in-situ, provides significant advantages for understanding reaction kinetics, mechanism, and for process optimization. For the synthesis of this compound, which involves an N-acetylation reaction, several advanced analytical techniques can be employed.

Process Analytical Technology (PAT) tools such as online Nuclear Magnetic Resonance (NMR) and optical spectroscopies (Raman, Near-Infrared) are increasingly used. magritek.com Benchtop NMR spectrometers can be connected directly to a reaction vessel, allowing for the continuous tracking of reactant consumption and product formation by integrating specific signal regions in the NMR spectrum. magritek.com This provides direct, quantitative information about the reaction progress without the need for calibration. magritek.com For instance, the N-acetylation of an amine can be monitored by observing the disappearance of the amine reactant's signals and the appearance of the N-acetylated product's signals over time. acs.org These techniques can also detect the formation of intermediates or side products, offering a comprehensive view of the reaction dynamics. magritek.com This level of insight is invaluable for developing efficient and robust synthetic procedures on a research scale. nih.govhuji.ac.il

Future Directions and Emerging Research Avenues for N Acetyl N 2 Fluorophenyl Acetamide in Chemical Research

Application of Machine Learning and Artificial Intelligence in Predicting N-Acetyl-N-(2-fluorophenyl)acetamide Reactivity and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and reactivity prediction. researchgate.net For a molecule like this compound, these computational tools offer the potential to accelerate discovery and optimization processes significantly.

For this compound, AI could be applied to:

Predict Reactivity: Forecast the compound's reactivity with various reagents under different conditions, identifying potential side products and optimizing for desired outcomes.

Design Synthetic Routes: Propose novel and efficient synthetic pathways that may not be obvious to human chemists. youtube.com AI systems can navigate the vast landscape of possible chemical transformations to suggest the most cost-effective or highest-yielding routes. youtube.com

Optimize Reaction Conditions: Predict the optimal temperature, pressure, solvent, and catalyst for its synthesis, minimizing the need for extensive empirical experimentation.

Table 1: Potential AI/ML Applications in this compound Research

| AI/ML Application | Predicted Output/Benefit | Underlying Technology |

| Reactivity Prediction | Feasibility scores for various reactions; Prediction of major and minor products. | Binary Classification Models, Graph Neural Networks. eurekalert.orggithub.com |

| Synthesis Planning | Generation of multiple viable synthetic routes from basic precursors. | Retrosynthesis Algorithms, Neural Networks trained on reaction literature. youtube.com |

| Yield Optimization | Predicted reaction yield (%) based on input parameters (temperature, solvent, etc.). | Regression Models, Molecular Fingerprinting. specialchem.com |

| Stereoselectivity | Prediction of stereochemical outcomes in relevant reactions. | Specialized AI models trained on stereospecific reaction data. specialchem.com |

Sustainable and Eco-Friendly Synthetic Methodologies for this compound

In line with the global push for greener chemical processes, future research will focus on developing sustainable methods for synthesizing this compound. mit.eduacs.org Traditional N-acylation methods often rely on organic solvents and acid or base catalysts, which can generate hazardous waste. orientjchem.org Green chemistry offers a variety of principles to mitigate this environmental impact. nih.gov

Emerging eco-friendly approaches for the N-acylation of amines, which are directly applicable to the synthesis of this compound from 2-fluoroaniline (B146934), include:

Catalyst-Free and Solvent-Free Reactions: One of the most promising green alternatives involves reacting the amine directly with an acylating agent like acetic anhydride (B1165640) without any solvent or catalyst. researchgate.net This method drastically reduces waste and simplifies the work-up procedure. orientjchem.org

Aqueous Media: Utilizing water as a solvent is a key goal of green chemistry. nih.gov Efficient N-acylation reactions have been successfully developed in aqueous systems, offering an environmentally benign alternative to volatile organic solvents. orientjchem.org

Alternative Energy Sources: Replacing conventional heating with energy sources like microwave irradiation or ultrasound can lead to shorter reaction times, reduced energy consumption, and often higher yields. nih.govmdpi.com Mechanochemistry, or solvent-free synthesis using mechanical force, is another technique that aligns with green principles. nih.gov

Atom Economy: Green methodologies focus on maximizing the incorporation of all materials used in the process into the final product. rsc.org Catalyst-free methods and reactions that avoid the use of protecting groups are inherently more atom-economical. mit.edu

Table 2: Comparison of Synthetic Methodologies for N-Acetylation

| Parameter | Traditional Method | Green/Sustainable Method |

| Solvent | Dichloromethane, Tetrahydrofuran | Water or solvent-free. orientjchem.orgresearchgate.net |

| Catalyst | Acid or base catalysts | Catalyst-free conditions. orientjchem.orgresearchgate.net |

| Energy Source | Conventional heating (reflux) | Ambient temperature, microwave, or ultrasound. mit.edumdpi.com |

| Byproducts | Catalyst-related waste, solvent waste | Minimal, often only water or acetic acid. |

| Work-up | Extraction, column chromatography | Simple filtration or precipitation. orientjchem.org |

Explorations in Materials Science for this compound-Derived Polymers or Functional Materials

While much of the research on phenylacetamide derivatives has focused on biological applications, the unique structure of this compound presents opportunities in materials science. The presence of a fluorine atom on the phenyl ring is particularly noteworthy, as fluorination is a well-established strategy for tuning the properties of organic materials.

Future research could explore the potential of this compound as a monomer or a precursor for novel functional materials (excluding biological materials). The N-aryl amide linkage is the defining feature of aramids (aromatic polyamides), a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.

Potential research directions include:

Fluorinated Polyamides: By modifying this compound to incorporate a second reactive group (e.g., a carboxylic acid or an amine), it could be used as a monomer for polymerization. The resulting fluorinated polyamide could exhibit enhanced properties such as:

Thermal Stability: The strong carbon-fluorine bond could increase the degradation temperature of the polymer.

Chemical Resistance: Fluorinated polymers are often resistant to a wide range of chemicals and solvents.

Low Dielectric Constant: The introduction of fluorine typically lowers the dielectric constant of a material, making it attractive for microelectronics applications.

Hydrophobicity: Fluorination can impart water- and oil-repellent properties.

Functional Small Molecules: As a small molecule, its fluorinated phenyl ring and amide group could be exploited in the design of functional materials like liquid crystals or organic light-emitting diode (OLED) components, where precise tuning of electronic and intermolecular interactions is crucial.

Table 3: Hypothetical Properties of a Polymer Derived from an this compound Monomer

| Property | Potential Enhancement due to Fluoro-Aromatic Amide Structure | Potential Application Area (Non-Biological) |

| Thermal Stability | High degradation temperature | High-performance coatings, aerospace components |

| Chemical Resistance | Inertness to solvents and corrosive agents | Chemical processing equipment, protective films |

| Optical Properties | High transparency, specific refractive index | Optical films, lenses |

| Electrical Properties | Low dielectric constant, high insulation | Microelectronics, cable insulation |

| Surface Properties | Low surface energy, hydrophobicity | Self-cleaning surfaces, anti-fouling coatings |

Interdisciplinary Research Synergies Advancing the Understanding of this compound in Broader Chemical Contexts

The full potential of this compound will be realized through collaborations that cross traditional scientific boundaries. The complexity of modern chemical challenges necessitates a multifaceted approach, blending expertise from various fields.

Chemistry and Computer Science: As detailed in section 8.1, the partnership between synthetic chemists and computer scientists is crucial for developing AI tools that can accurately predict reactivity and design syntheses. specialchem.com This synergy accelerates the discovery process and allows for a more rational design of experiments.

Organic Chemistry and Environmental Science: The development of sustainable synthetic routes (Section 8.2) is a prime example of interdisciplinary research. It combines the organic chemist's knowledge of reaction mechanisms with the environmental scientist's understanding of life-cycle assessment and ecological impact, aiming to create processes that are both efficient and benign. nih.govnih.gov

Synthetic Chemistry and Materials Science: Exploring the use of this compound in new materials (Section 8.3) requires a close collaboration between chemists who can synthesize and modify the molecule and materials scientists who can characterize the physical properties of the resulting polymers or functional materials and envision their applications.

Physical and Synthetic Organic Chemistry: A deeper investigation into the compound's reactivity, particularly the influence of the ortho-fluoro substituent on the amide bond's properties and reaction mechanisms, provides valuable data for the field of physical organic chemistry. This fundamental understanding, in turn, informs the design of more complex molecules and synthetic strategies in applied chemistry. The synthesis of various derivatives for screening purposes, for instance, drives the need for robust and predictable chemical transformations. nih.govnih.gov

By fostering these interdisciplinary synergies, the chemical community can build a comprehensive understanding of this compound, moving it from a laboratory chemical to a valuable building block in a wide range of advanced scientific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Acetyl-N-(2-fluorophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via acetylation of 2-fluoroaniline using acetic anhydride under reflux conditions. A comparative study shows that microwave-assisted synthesis (91% yield) outperforms conventional heating (77%) due to faster reaction kinetics and reduced side products . Purification typically involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane gradients. Monitoring reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) ensures intermediate stability.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- FTIR : Confirm acetyl (C=O stretch at ~1680 cm⁻¹) and aromatic C-F (1220–1150 cm⁻¹) groups .

- NMR : ¹H NMR should show a singlet for the acetyl methyl group (~2.1 ppm) and splitting patterns for the 2-fluorophenyl protons (δ 6.8–7.4 ppm).

- XRD : Single-crystal X-ray diffraction (e.g., using SHELX software ) resolves bond lengths (C=O: ~1.22 Å) and dihedral angles between the acetyl and fluorophenyl groups (~89°), critical for conformational analysis .

Q. What pharmacological relevance does this compound hold in current research?

- Methodological Answer : As a structural analog of Ocfentanil (a controlled opioid), this compound is studied for receptor-binding interactions. Use in vitro assays (e.g., competitive binding with μ-opioid receptors via radioligand displacement) and functional cAMP assays to evaluate potency. Cross-reference legislative databases (e.g., Kansas State legislation ) to ensure compliance with controlled substance regulations during pharmacological testing .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking elucidate the electronic properties and bioactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to compute HOMO-LUMO gaps (indicative of reactivity) and Molecular Electrostatic Potential (MESP) surfaces for nucleophilic/electrophilic site prediction .

- Docking Studies : Use AutoDock Vina to model interactions with opioid receptors. Focus on hydrogen bonding (e.g., acetyl oxygen with Tyr148) and hydrophobic contacts (fluorophenyl ring with Leu135) to correlate binding affinity with structural modifications .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., nitro at para-position) to enhance metabolic stability. Compare IC50 values in receptor assays.

- Conformational Analysis : Use XRD or DFT to assess how substituents alter dihedral angles (e.g., methoxy groups increasing steric hindrance) and impact receptor fit .

- Pharmacokinetic Profiling : Employ HPLC-MS to measure logP (experimental vs calculated) and correlate with bioavailability .

Q. How can crystallographic data resolve contradictions in reported conformational properties of this compound derivatives?

- Methodological Answer : Address discrepancies (e.g., conflicting dihedral angles) by:

- High-Resolution XRD : Collect data at 100 K to minimize thermal motion artifacts. Use SHELXL for refinement, ensuring R-factor convergence below 0.05 .

- Twinned Data Analysis : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning, common in orthorhombic systems .

- Comparative Studies : Overlay multiple crystal structures to identify conserved motifs (e.g., acetyl group orientation) versus variable regions (e.g., substituent-induced torsions) .

Q. What experimental and computational approaches are recommended for detecting and mitigating synthetic byproducts in this compound synthesis?

- Methodological Answer :

- LC-MS Monitoring : Use reverse-phase chromatography to identify impurities (e.g., unreacted 2-fluoroaniline or over-acetylated products).

- Mechanistic Studies : Employ DFT to model reaction pathways and predict byproduct formation (e.g., N,N-diacetyl derivatives under excess acetic anhydride) .

- Process Optimization : Implement flow chemistry for precise stoichiometric control, reducing side reactions observed in batch processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products